molecular formula C13H11FN4O B2546732 N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide CAS No. 2249235-06-9

N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide

Cat. No. B2546732
CAS RN: 2249235-06-9
M. Wt: 258.256
InChI Key: ZRWQGQBRITXENC-UHFFFAOYSA-N
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Description

N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, commonly known as CFM-2, is a small molecule inhibitor that has been developed as a potential therapeutic agent for various diseases. It is a potent and selective inhibitor of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the inflammatory response. CFM-2 has been extensively studied for its potential use in treating cancer, inflammation, and neurodegenerative diseases.

Mechanism of Action

CFM-2 is a selective inhibitor of N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, which is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, CFM-2 reduces the production of prostaglandins, which in turn reduces inflammation. In addition, CFM-2 has been shown to have other mechanisms of action, including the inhibition of NF-κB, which is a transcription factor that is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
CFM-2 has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. CFM-2 has also been shown to reduce inflammation by inhibiting the production of cytokines and chemokines. In addition, CFM-2 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of CFM-2 is its selectivity for N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide, which reduces the risk of side effects associated with non-selective COX inhibitors. CFM-2 has also been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one of the limitations of CFM-2 is its low solubility in water, which can make it difficult to formulate for use in animal studies.

Future Directions

There are several future directions for the research on CFM-2. One area of research is the development of new formulations of CFM-2 that improve its solubility and bioavailability. Another area of research is the evaluation of CFM-2 in combination with other drugs for the treatment of cancer and inflammation. In addition, there is a need for further studies to elucidate the mechanisms of action of CFM-2 and its potential use in the treatment of neurodegenerative diseases.

Synthesis Methods

CFM-2 can be synthesized using a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-fluorobenzaldehyde with 5-methyl-1H-pyrazole-4-carboxylic acid to form an intermediate, which is then reacted with cyanomethyl triphenylphosphonium bromide to form CFM-2.

Scientific Research Applications

CFM-2 has been extensively studied for its potential use in treating various diseases. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects in preclinical studies. CFM-2 has been shown to inhibit the growth of various cancer cell lines, including breast, colon, and prostate cancer. It has also been shown to reduce inflammation in animal models of arthritis and colitis. In addition, CFM-2 has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease.

properties

IUPAC Name

N-(cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O/c1-9-10(13(19)16-7-6-15)8-17-18(9)12-5-3-2-4-11(12)14/h2-5,8H,7H2,1H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRWQGQBRITXENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2F)C(=O)NCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(Cyanomethyl)-1-(2-fluorophenyl)-5-methylpyrazole-4-carboxamide

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